Sodium 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfinate
Overview
Description
Sodium 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfinate is a chemical compound with the molecular formula C10H10NNaO3S . It has a molecular weight of 247.25 . This compound is typically in powder form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring linked to a pyrrolidine ring . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Physical and Chemical Properties Analysis
This compound is a powder . Its storage temperature is -10 degrees . Unfortunately, the boiling point is not specified .Scientific Research Applications
Reactions with Halogen Compounds
Sodium 1-benzyl-1,4-dihydronicotinamide-4-sulfinate reacts with various halogen compounds, leading to the formation of sulfones and other reduction products. This highlights its utility in chemical synthesis and the generation of new compounds (Inoue et al., 1977).
Sulfonylation and Phosphinylation
Sodium arenesulfinates can be oxidized to generate sulfonyl radicals, which add to olefinic compounds, yielding sulfonylated products. This demonstrates the role of sodium sulfinates in organic synthesis, particularly in the construction of sulfur-containing molecules (Mochizuki et al., 1996).
Oxidation of Organic Sulfur Compounds
Organic sulfur compounds, including sodium sulfinate, can be oxidized to sulfinic and sulfonic acids using superoxide anion. This research provides insight into the reactivity of sulfur compounds and their potential transformations (Ōae et al., 1981).
Synthesis of Sulfonylated Benzofurans
Sodium sulfinates are used as reagents in the Ag-catalyzed oxidative cyclization to synthesize sulfonylated benzofurans. This method is notable for its high chemo- and regioselectivity, emphasizing the utility of sodium sulfinates in heterocycle construction (Wu et al., 2017).
Interactions with Activated Carbon
The interactions of benzene and naphthalene sulfonates, including sodium sulfinates, with activated carbon cloth in adsorption processes provide valuable insights into the applications of these compounds in environmental science and engineering (Ayranci & Duman, 2010).
Safety and Hazards
The safety information available indicates that Sodium 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfinate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
sodium;4-(2-oxopyrrolidin-1-yl)benzenesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S.Na/c12-10-2-1-7-11(10)8-3-5-9(6-4-8)15(13)14;/h3-6H,1-2,7H2,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCRGPBHMQTTNF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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